

A Comparative Guide to the X-ray Crystallographic Structures of Mesityllithium Complexes

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Compound of Interest

Compound Name: Mesityllithium

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Mesityllithium, a sterically hindered organolithium reagent, is a valuable tool in organic synthesis. Its reactivity and selectivity are intrinsically linked to its aggregation state, which is influenced by the coordinating solvent environment. Understanding the solid-state structures of **mesityllithium** and its solvated complexes through X-ray crystallography provides crucial insights into its chemical behavior. This guide offers a comparative overview of the crystallographic data for solvent-free **mesityllithium**, its tetrahydrofuran (THF) adduct, and a representative aryllithium N,N,N',N'-tetramethylethylenediamine (TMEDA) complex.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for three **mesityllithium** complexes, offering a quantitative comparison of their solid-state structures.

Parameter	Solvent-Free Mesityllithium ([LiMes] ∞)	Mesityllithium-THF Complex ([Li(THF) $_2$ Mes] $_2$)	Phenyllithium- TMEDA Complex ([Li(TMEDA)Ph] $_2$) ¹
Aggregation State	Polymeric Chain	Dimer	Dimer
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 $_1$ /n	P2 $_1$ /n	P2 $_1$ /n
Unit Cell Dimensions	a = 10.338(7) Å, b = 12.015(8) Å, c = 13.581(9) Å, β = 109.43(6)° ^[1]	a = 9.886(4) Å, b = 11.987(5) Å, c = 13.567(6) Å, β = 106.94(3)°	a = 8.618(2) Å, b = 11.837(3) Å, c = 12.288(3) Å, β = 107.03(2)°
Li-C (ipso) Bond Length (Å)	Li1-C1 = 2.18(3), Li2- C10 = 2.16(3)	Li-C(1) = 2.15(1), Li'- C(1) = 2.20(1)	Li-C(1) = 2.19(1), Li'- C(1) = 2.21(1)
Li-Li Distance (Å)	Li1-Li2 = 2.46(4)	2.45(2)	2.50(2)
Li-Solvent Atom Distance (Å)	N/A	Li-O(1) = 1.93(1), Li- O(2) = 1.94(1)	Li-N(1) = 2.11(1), Li- N(2) = 2.12(1)
C-Li-C Angle (°)	C1-Li1-C10' = 156.9(1)	C(1)-Li-C(1') = 106.1(5)	C(1)-Li-C(1') = 104.9(4)
Li-C-Li Angle (°)	Li1-C1-Li2' = 72.8(9)	Li-C(1)-Li' = 73.9(4)	Li-C(1)-Li' = 75.1(4)

¹Data for the dimeric phenyllithium-TMEDA complex is used as a representative example of an aryllithium-TMEDA adduct, as a specific crystal structure for the **mesityllithium**-TMEDA complex was not readily available in the searched literature.

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of these **mesityllithium** complexes are crucial for reproducible research.

Synthesis and Crystallization of Solvent-Free Mesityllithium ([LiMes] ∞)

Synthesis: The preparation of solvent-free **mesityllithium** is adapted from the procedure described by Hübner et al.[1]

- Under an inert atmosphere of argon, a solution of mesityl bromide (1 equivalent) in diethyl ether is cooled to -78 °C.
- A solution of n-butyllithium in hexane (1 equivalent) is added dropwise to the cooled solution with stirring.
- The reaction mixture is stirred at -78 °C for 2 hours, during which a white precipitate of **mesityllithium** forms.
- The precipitate is isolated by filtration under argon and washed with cold diethyl ether and subsequently with hexane to remove any residual starting materials and byproducts.
- The resulting white powder is dried under vacuum to yield solvent-free **mesityllithium**.

Crystallization: Single crystals suitable for X-ray powder diffraction are obtained by the slow cooling of a saturated solution of **mesityllithium** in a non-coordinating solvent like hexane.

****2. Synthesis and Crystallization of Mesityllithium-THF Complex ([Li(THF)₂Mes]₂) ****

Synthesis:

- Solvent-free **mesityllithium** (1 equivalent) is suspended in a minimal amount of hexane under an inert atmosphere.
- An excess of dry, distilled tetrahydrofuran (THF) is added to the suspension at room temperature. The solid **mesityllithium** dissolves to form a clear solution.

Crystallization: Single crystals are grown by slow cooling of the hexane/THF solution to -20 °C. The resulting crystals are isolated by decanting the mother liquor and are briefly dried under a stream of argon before being coated in inert oil for X-ray analysis.

****3. Synthesis and Crystallization of Phenyllithium-TMEDA Complex ([Li(TMEDA)Ph]₂) ****

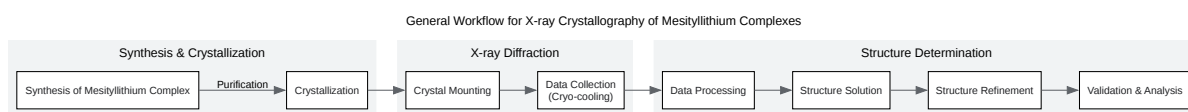
Synthesis: This protocol is based on general procedures for the preparation of aryllithium-TMEDA adducts.

- Under an argon atmosphere, bromobenzene (1 equivalent) is dissolved in diethyl ether.
- The solution is cooled to 0 °C, and a solution of n-butyllithium in hexane (1 equivalent) is added dropwise.
- The reaction mixture is stirred for 1 hour at room temperature.
- N,N,N',N'-tetramethylethylenediamine (TMEDA) (1 equivalent) is then added to the solution, and stirring is continued for another 30 minutes.

Crystallization: The resulting solution is concentrated under vacuum until a precipitate begins to form. The flask is then stored at -20 °C to allow for the growth of single crystals. The crystals are isolated and prepared for X-ray diffraction in a similar manner to the THF complex.

Visualizing the Crystallographic Workflow

The following diagram illustrates the general experimental workflow for the X-ray crystallographic study of a **Mesityllithium** complex.



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*Experimental workflow for **Mesityllithium** complex crystallography.*

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References

- 1. Solvent-free mesityllithium: solid-state structure and its reactivity towards white phosphorus - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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